molecular formula C17H17ClFN3O B14187670 2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide CAS No. 872999-53-6

2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide

Cat. No.: B14187670
CAS No.: 872999-53-6
M. Wt: 333.8 g/mol
InChI Key: YKWXZIHVIVQSBR-UHFFFAOYSA-N
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Description

2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a chloro group at the second position, a fluoro group at the fifth position of the phenyl ring, and a piperidinyl group at the fourth position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the chloro and fluoro substituents, and the attachment of the piperidinyl group. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) and specific solvents like tetrahydrofuran (THF) can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide is unique due to its specific combination of substituents and the presence of the piperidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

CAS No.

872999-53-6

Molecular Formula

C17H17ClFN3O

Molecular Weight

333.8 g/mol

IUPAC Name

2-chloro-N-(5-fluoro-2-piperidin-4-ylphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C17H17ClFN3O/c18-16-9-12(5-8-21-16)17(23)22-15-10-13(19)1-2-14(15)11-3-6-20-7-4-11/h1-2,5,8-11,20H,3-4,6-7H2,(H,22,23)

InChI Key

YKWXZIHVIVQSBR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C=C(C=C2)F)NC(=O)C3=CC(=NC=C3)Cl

Origin of Product

United States

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